molecular formula C7H9NOS B8602233 5-(Methylthio)-3-pyridinemethanol

5-(Methylthio)-3-pyridinemethanol

Cat. No. B8602233
M. Wt: 155.22 g/mol
InChI Key: JNUPUTCBRUXLHW-UHFFFAOYSA-N
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Patent
US07863283B2

Procedure details

Methyl 5-methylsulphanylnicotinate (916 mg, 5 mmol) is dissolved in 150 mL of diethyl ether, admixed at 0° C. with lithium aluminium hydride (660 mg, 18 mmol) and subsequently stirred at room temperature for 90 minutes. The reaction is discontinued by addition of 10% ammonium chloride solution at 0° C. The batch is diluted with water and the aqueous phase is extracted with ether. Drying of the organic phase over sodium sulphate, concentrating the solvent and also chromatographic purification of the residue (silica gel, n-hexane/ethyl acetate: 50→100% ethyl acetate) gives the desired product in 7% yield (50 mg).
Quantity
916 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
7%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([CH:12]=1)[C:8](OC)=[O:9].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>C(OCC)C.O>[CH3:1][S:2][C:3]1[CH:12]=[C:7]([CH2:8][OH:9])[CH:6]=[N:5][CH:4]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
916 mg
Type
reactant
Smiles
CSC=1C=NC=C(C(=O)OC)C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
660 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
subsequently stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the organic phase over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
the solvent and also chromatographic purification of the residue (silica gel, n-hexane/ethyl acetate: 50→100% ethyl acetate)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CSC=1C=C(C=NC1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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